Ammonium 2,3-dibromopropyl sulphate

Description

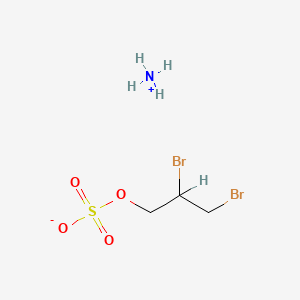

Structure

3D Structure of Parent

Properties

CAS No. |

35839-50-0 |

|---|---|

Molecular Formula |

C3H9Br2NO4S |

Molecular Weight |

314.98 g/mol |

IUPAC Name |

azanium;2,3-dibromopropyl sulfate |

InChI |

InChI=1S/C3H6Br2O4S.H3N/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H,6,7,8);1H3 |

InChI Key |

NUHVPBGWGITOKW-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ammonium 2,3 Dibromopropyl Sulphate

Elucidation of Optimal Synthetic Pathways for Ammonium (B1175870) 2,3-dibromopropyl sulphate

The most logical and efficient pathway for the synthesis of Ammonium 2,3-dibromopropyl sulphate involves a two-step process. The first step is the sulfation of the primary alcohol group of 2,3-dibromo-1-propanol (B41173) to form the corresponding sulfuric acid monoester. The second step is the neutralization of this acidic intermediate with ammonia (B1221849) to yield the final ammonium salt.

The precursor, 2,3-dibromo-1-propanol, is typically synthesized via the bromination of allyl alcohol. prepchem.comgoogle.com This reaction can be carried out in a solvent like carbon tetrachloride or in a biphasic system to ensure high purity. prepchem.comgoogle.com Once the starting alcohol is obtained, the critical step of sulfation can be approached using several established reagents. The choice of sulfating agent is crucial as it impacts reaction conditions, yield, and the generation of byproducts. nih.govwikipedia.org

| Sulfating Agent | General Reaction Conditions | Advantages | Disadvantages |

| Sulfur Trioxide (SO₃) Complexes | Typically reacted with a Lewis base (e.g., pyridine, trimethylamine) in an aprotic solvent at low temperatures. | High reactivity, clean reaction, forms no inorganic acid byproduct. | SO₃ is highly reactive and requires careful handling. |

| Chlorosulfuric Acid (ClSO₃H) | Reacted with the alcohol, often in the presence of a base to neutralize the HCl byproduct. | Readily available and effective. | Produces stoichiometric amounts of corrosive HCl as a byproduct. |

| Sulfamic Acid (H₂NSO₃H) | Requires heating with the alcohol, sometimes in the presence of a catalyst like urea. nih.govgoogle.com | Solid, stable, and easier to handle than SO₃ or ClSO₃H. nih.gov | Less reactive, often requires higher temperatures and longer reaction times. nih.govgoogle.com |

| Sulfuric Acid (H₂SO₄) | Direct reaction with the alcohol, often requiring removal of water to drive the equilibrium. | Inexpensive and readily available. | Reversible reaction, often resulting in low yields and potential for side reactions like dehydration. nih.gov |

This table presents a comparative overview of common sulfating agents applicable to the synthesis of alkyl sulfates.

Given the options, the use of a sulfur trioxide complex, such as the SO₃-pyridine or SO₃-trimethylamine complex, represents a highly effective method for the sulfation of primary alcohols, offering high conversion with minimal byproducts.

The synthesis proceeds through two distinct mechanistic steps.

Step 1: Electrophilic Sulfation of 2,3-dibromo-1-propanol

The sulfation of an alcohol with a sulfur trioxide complex is a well-established electrophilic addition reaction. researchgate.net The sulfur atom in SO₃ is highly electrophilic and is attacked by the nucleophilic oxygen atom of the primary hydroxyl group of 2,3-dibromo-1-propanol. The Lewis base (e.g., pyridine) complexed to the SO₃ acts as a leaving group.

The key intermediate formed in this step is 2,3-dibromopropyl hydrogen sulphate . This is a strong acid monoester of sulfuric acid. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane or dioxane, at controlled temperatures to manage the exothermic nature of the reaction. researchgate.net

Step 2: Neutralization to Form the Ammonium Salt

The second step is a straightforward acid-base neutralization. Ammonia (NH₃), acting as a Brønsted-Lowry base, deprotonates the acidic 2,3-dibromopropyl hydrogen sulphate. issr.edu.kh This is typically achieved by adding an aqueous or alcoholic solution of ammonia to the reaction mixture containing the intermediate. rsc.orgrsc.org The proton transfer from the sulfate (B86663) group to the ammonia molecule results in the formation of the ammonium cation (NH₄⁺) and the 2,3-dibromopropyl sulphate anion, which together constitute the final salt product.

While the sulfation of a primary alcohol is often efficient without catalysis, certain approaches can enhance reaction rates and allow for milder conditions.

Base Catalysis: In reactions involving sulfur trioxide, Lewis bases like pyridine or trimethylamine (B31210) are used stoichiometrically to form a less reactive, more manageable SO₃ complex. However, in a broader sense, these can be seen as activating agents that deliver the SO₃ to the alcohol.

Amide Catalysis for Sulfamic Acid: When using the less reactive sulfamic acid, catalysts such as urea or dicyandiamide can be employed. google.com These catalysts are believed to form a more reactive intermediate with sulfamic acid in situ, facilitating the transfer of the sulfo group to the alcohol. google.com

Biocatalysis: An advanced and highly selective approach involves the use of enzymes. Sulfotransferases (SULTs) are enzymes that naturally catalyze the transfer of a sulfo group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an alcohol or amine. nih.govrsc.org Employing a recombinant SULT could offer unparalleled selectivity under extremely mild, aqueous conditions, though this would require significant development to find an enzyme compatible with the 2,3-dibromo-1-propanol substrate. nih.gov

| Catalytic System | Reagent | Potential Effect |

| Amide Catalysis | Sulfamic Acid / Urea | Increased reaction rate, allowing for lower temperatures or shorter reaction times. google.com |

| Diarylborinic Acid Catalysis | N/A (for sulfonylation) | High regioselectivity for diols and polyols; potential for application in complex substrates. organic-chemistry.org |

| Biocatalysis (Enzymatic) | Sulfotransferase (SULT) | High chemo- and regioselectivity under mild aqueous conditions. nih.gov |

This table summarizes potential catalytic systems that could be explored to optimize the synthesis of alkyl sulfates.

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity: The concept of regioselectivity refers to the preference of a chemical reaction to occur at one position over another. nih.gov In the case of the synthesis of this compound, the starting material, 2,3-dibromo-1-propanol, contains only one reactive hydroxyl group, which is a primary alcohol at the C1 position. Therefore, the sulfation reaction is inherently regioselective, as there are no other competing hydroxyl groups. This contrasts with the sulfation of diols or polyols, where achieving selective sulfation at a specific hydroxyl group presents a significant synthetic challenge. organic-chemistry.orgresearchgate.net

Stereochemistry: The starting material, 2,3-dibromo-1-propanol, possesses two chiral centers at the C2 and C3 carbons. study.com This gives rise to a possibility of four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The standard synthesis of 2,3-dibromo-1-propanol from the achiral precursor allyl alcohol results in a racemic mixture of these stereoisomers.

The subsequent two-step synthesis of the target ammonium salt involves reactions exclusively at the C1 hydroxyl group. Neither the sulfation nor the neutralization step affects the stereochemical configuration at the C2 and C3 centers. Consequently, the stereochemistry of the final product, this compound, will directly mirror the stereochemical composition of the 2,3-dibromo-1-propanol used as the starting material. If a racemic mixture is used, a racemic mixture of the final product will be obtained. The synthesis of a specific stereoisomer of the final product would require starting with an enantiomerically pure form of 2,3-dibromo-1-propanol.

Green Chemistry Principles and Sustainable Production of this compound

Applying green chemistry principles to the synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wikipedia.org

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives.

Alternative Solvents: Instead of chlorinated solvents like dichloromethane, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated for the sulfation step. sigmaaldrich.com These solvents are often derived from renewable resources and have better safety profiles. sigmaaldrich.com

Solvent-Free Reaction: Many industrial sulfation processes using gaseous sulfur trioxide are conducted in falling film reactors without any solvent. This approach, if adaptable, would significantly reduce waste and simplify product purification.

Aqueous Media: The neutralization step is ideally suited for using water as a solvent, which is the greenest solvent available. wikipedia.org The final product, being a salt, is likely to have good water solubility, facilitating an aqueous workup.

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net An ideal reaction incorporates all atoms from the reactants into the final product, resulting in an atom economy of 100%.

The proposed optimal pathway using sulfur trioxide and ammonia is an excellent example of a highly atom-economical synthesis.

Reaction: C₃H₆Br₂O (2,3-dibromo-1-propanol) + SO₃ (Sulfur trioxide) + NH₃ (Ammonia) → C₃H₉Br₂NO₄S (this compound)

This is an addition reaction where all atoms of the reactants are incorporated into the final product. The theoretical atom economy is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (314.98 / (217.89 + 80.06 + 17.03)) x 100 Atom Economy = (314.98 / 314.98) x 100 = 100%

This demonstrates that the process is, in principle, perfectly efficient in terms of atom utilization, generating no byproducts. Waste minimization can be further enhanced by:

Using catalytic methods where possible to reduce the need for stoichiometric reagents.

Ensuring high reaction yields to minimize the loss of reactants as unreacted starting materials.

Choosing reaction pathways that avoid the formation of byproducts, such as preferring SO₃ over chlorosulfuric acid to prevent the generation of HCl waste.

Chemical Reactivity and Transformation Mechanisms of Ammonium 2,3 Dibromopropyl Sulphate

Kinetic Studies of Reactivity under Varied Environmental Conditions

The kinetics of chemical reactions involving ammonium (B1175870) 2,3-dibromopropyl sulphate are sensitive to environmental parameters such as temperature and the ionic strength of the surrounding medium. These factors can alter the rate of transformation, influencing the compound's stability and degradation pathways.

For instance, studies on the hydrolysis of monomethyl sulfate (B86663) have shown a substantial increase in the rate constant with rising temperature. pnas.org It is reasonable to infer a similar trend for ammonium 2,3-dibromopropyl sulphate, where higher temperatures would provide the necessary activation energy to overcome the energy barrier for the cleavage of the C-O bond of the sulfate ester or the C-Br bonds.

Table 1: Hypothetical Temperature Dependence of the First-Order Rate Constant (k) for the Hydrolysis of this compound

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | 1.5 x 10⁻⁷ |

| 40 | 6.2 x 10⁻⁷ |

| 55 | 2.5 x 10⁻⁶ |

| 70 | 9.8 x 10⁻⁶ |

| 85 | 3.7 x 10⁻⁵ |

This table presents hypothetical data based on general principles of chemical kinetics for alkyl sulfates.

The ionic strength of the aqueous solution can influence the reaction rates of charged species. For reactions involving ions, such as the hydrolysis of an ammonium salt of a sulfate ester, changes in ionic strength can affect the activity coefficients of the reactants and the transition state, thereby altering the observed rate constant. The degradation of some organic compounds has been shown to be affected by ionic strength. researchgate.net

In the case of this compound, the presence of the ammonium and sulphate ions means that the ionic strength of the medium could play a role in its reactivity. For reactions between ions of opposite charge, an increase in ionic strength typically leads to a decrease in the reaction rate, and vice versa for ions of the same charge. The hydrolysis of this compound in aqueous media involves the interaction of the charged sulfate group with the surrounding water molecules and potentially other ions in solution. The effect of ionic strength on the multiphase reaction rate between dissolved SO2 and HCHO has been noted to inhibit the formation rate of hydroxymethanesulfonate in aqueous aerosols. nih.gov A similar inhibitory effect might be observed for the hydrolysis of this compound at high ionic strengths.

Table 2: Hypothetical Influence of Ionic Strength on the First-Order Rate Constant (k) for the Hydrolysis of this compound at 25°C

| Ionic Strength (M) | Rate Constant (k) (s⁻¹) |

| 0.01 | 1.8 x 10⁻⁷ |

| 0.1 | 1.5 x 10⁻⁷ |

| 0.5 | 1.2 x 10⁻⁷ |

| 1.0 | 0.9 x 10⁻⁷ |

| 2.0 | 0.6 x 10⁻⁷ |

This table presents hypothetical data based on general principles of ionic strength effects on reaction kinetics.

Investigation of Hydrolytic Pathways of this compound

Hydrolysis is a primary transformation pathway for this compound in aqueous environments. The process can proceed through different mechanisms depending on the pH of the solution and the presence of catalysts.

The hydrolysis of alkyl sulfates can be catalyzed by both acid and base. pnas.org At neutral pH, the hydrolysis of simple alkyl sulfates is generally slow. nih.gov However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly accelerated.

Under acidic conditions (low pH), the sulfate ester can be protonated, which makes the carbon atom attached to the sulfate group more electrophilic and susceptible to nucleophilic attack by water. This is a common mechanism for the acid-catalyzed hydrolysis of esters. rsc.org

Under alkaline conditions (high pH), the hydroxide (B78521) ion, a strong nucleophile, can directly attack the carbon atom of the C-O-S linkage, leading to the displacement of the sulfate group. youtube.com This Sₙ2-type reaction is a common pathway for the base-catalyzed hydrolysis of esters. rsc.org For some sulfate esters, hydrolysis rates show a broad pH-independent region between pH 4 and 12, with accelerated rates under strongly acidic or basic conditions. acs.orgnih.gov

Given the structure of this compound, it is expected to exhibit pH-dependent hydrolysis. The presence of the two bromine atoms may also influence the reactivity of the adjacent carbon atoms towards nucleophilic substitution.

The hydrolysis of this compound is expected to yield several by-products, depending on the reaction conditions and the specific bonds that are cleaved.

The primary hydrolysis of the sulfate ester bond would lead to the formation of 2,3-dibromopropan-1-ol and ammonium bisulfate.

Reaction 1: Hydrolysis of the sulfate ester (NH₄)⁺ ⁻O₃SOCH₂(CHBr)(CH₂Br) + H₂O → HOCH₂(CHBr)(CH₂Br) + (NH₄)HSO₄

Further reactions of the 2,3-dibromopropan-1-ol intermediate are possible. For instance, intramolecular cyclization could occur, especially under basic conditions, to form an epoxide, such as glycidyl (B131873) bromide, with the elimination of a bromide ion. Alternatively, further hydrolysis of the carbon-bromine bonds can occur, leading to the formation of a diol or triol. The hydrolysis of halogenoalkanes typically produces an alcohol and a hydrogen halide. perlego.com

Possible secondary by-products could include:

2,3-dihydroxypropan-1-ol (Glycerol): Formed from the complete hydrolysis of both bromine atoms.

Glycidol: Formed through intramolecular substitution and subsequent hydrolysis.

Ammonium bromide: Formed as a result of the hydrolysis of the C-Br bonds.

The exact distribution of these by-products would depend on the specific reaction conditions, such as pH, temperature, and reaction time.

The hydrolysis of esters, including sulfate esters, can be catalyzed by various species, including metal ions. Divalent and trivalent metal ions can act as Lewis acids, coordinating to the oxygen atoms of the sulfate group. This coordination can polarize the S-O or C-O bond, making the sulfur or carbon atom more susceptible to nucleophilic attack. nih.gov

For example, metal ions like Cu²⁺, Zn²⁺, and Ni²⁺ have been shown to significantly enhance the rate of hydrolysis of certain esters. nih.gov While specific studies on the metal-ion-catalyzed hydrolysis of this compound are not available, it is plausible that such catalysis could occur. The effectiveness of a particular metal ion as a catalyst would depend on its charge density, coordination geometry, and its ability to facilitate the formation of the transition state. The presence of metal ions in the environment could therefore play a significant role in the degradation of this compound.

Photochemical Transformation Mechanisms of this compound

The presence of carbon-bromine bonds in this compound suggests a susceptibility to photochemical degradation. Research on various BFRs indicates that photolysis, both direct and indirect, is a significant transformation pathway.

The photodegradation of brominated compounds is highly dependent on the wavelength of incident light. Studies on various BFRs have shown that ultraviolet (UV) radiation is particularly effective in inducing their transformation. For instance, the photodegradation of several new BFRs, including those with brominated phenyl and ether structures, is significantly more rapid under UV-C (100-280 nm) and UV-B (280-315 nm) irradiation compared to visible light. nih.govmdpi.com The degradation rates of some novel BFRs were found to be 18.7 to 30.8 times higher under a broad UV spectrum (180-400 nm) than under visible light (400-700 nm). asm.org This suggests that the 2,3-dibromopropyl moiety in this compound would likely absorb UV radiation, leading to the cleavage of the C-Br bonds.

The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules transformed per photon absorbed. For several BFRs, quantum yields have been determined and show variability based on the molecular structure and the solvent. nih.govnih.gov For example, in one study, the quantum yields for four different BFRs in tetrahydrofuran (B95107) at 290 nm ranged from 0.05 to 0.27, with photoreactivity increasing with the number of bromine atoms. nih.gov Another study on five novel BFRs reported quantum yields varying from 0.012 to 0.091 depending on the specific compound and solvent. nih.gov It is plausible that the quantum yield for the photodegradation of this compound would fall within a similar range, influenced by the specific solvent or matrix conditions.

Table 1: Comparative Photodegradation Data for Analogous Brominated Flame Retardants

| Compound | Wavelength Range (nm) | Quantum Yield (Φ) | Half-life (t½) | Reference |

| Decabromobiphenyl ether (BDE-209) | 290 (in THF) | 0.27 | - | nih.gov |

| Tetrabromobisphenol A (TBBPA) | 290 (in THF) | 0.05 | - | nih.gov |

| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) | UV irradiation | - | 23.5–6931 min | nih.gov |

| Decabromodiphenyl ethane (B1197151) (DBDPE) | UV irradiation | - | 0.8–101.9 min | nih.gov |

| 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Simulated sunlight | 0.012 - 0.091 | 1.5 - 165.0 days | nih.gov |

This table presents data for compounds structurally related to this compound to infer potential photochemical behavior. THF = Tetrahydrofuran.

The primary photo-induced degradation pathway for many BFRs is reductive debromination, where bromine atoms are sequentially cleaved from the molecule. nih.gov This process leads to the formation of less brominated and potentially more mobile degradation products. For BFRs containing ether linkages, cleavage of the ether bond is also a significant degradation pathway. nih.gov For this compound, it is anticipated that photolysis would lead to the stepwise removal of the two bromine atoms from the propyl chain. This would result in the formation of monobrominated and ultimately non-brominated propyl sulphate derivatives. The stability of the quaternary ammonium and sulphate groups under photolytic conditions would also be a factor in determining the final degradation products. Studies on 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) have identified a variety of degradation products resulting from different breakdown pathways. nih.gov

In addition to direct photolysis, where the molecule itself absorbs light, indirect photolysis can occur through reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). youtube.comnih.gov These highly reactive species are formed when natural organic matter or other photosensitizers in the environment absorb sunlight. While direct photolysis is often a significant degradation mechanism for BFRs, the contribution of indirect photolysis can be notable under certain conditions. nih.gov For instance, quenching experiments with tris-(2,3-dibromopropyl) isocyanurate (TBC) indicated that it was directly photodegraded by UV illumination, and the addition of hydrogen peroxide, a source of hydroxyl radicals, did not accelerate its degradation. nih.gov However, for other organic compounds, reactions with hydroxyl radicals are a major pathway of indirect photolysis. nih.gov The presence of the sulphate group in this compound might influence its susceptibility to attack by ROS, but specific data is lacking.

Mechanistic Studies of Biotransformation of this compound

The biotransformation of this compound is expected to involve the degradation of both the quaternary ammonium cation and the dibrominated propyl sulphate anion, through both aerobic and anaerobic processes.

The quaternary ammonium moiety of the molecule is structurally similar to QACs, which are known to be biodegradable. researchgate.netcapes.gov.br Aerobic degradation of QACs is often carried out by bacteria from the genus Pseudomonas. asm.orgresearchgate.netnih.gov These bacteria can utilize QACs as a sole source of carbon and nitrogen. asm.orgasm.org The initial step in the aerobic biodegradation of QACs is typically dealkylation, which can be initiated by enzymes such as amine oxidases and monooxygenases. researchgate.net For example, studies with benzalkonium chlorides (BACs) have shown that the first step is a dealkylation that results in a significantly less toxic product. researchgate.netasm.org Two primary pathways have been proposed for the degradation of n-dodecyltrimethylammonium chloride (DTAC) by Pseudomonas sp. strain 7-6: one involving the conversion to lauric acid via n-dodecanal with the release of trimethylamine (B31210), and a second pathway proceeding through n-dodecyldimethylamine. asm.orgasm.org

The degradation of the 2,3-dibromopropyl group is likely to proceed via debromination. Aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) has been shown to be rapid, with complete debromination occurring within days, a process likely initiated by an oxidative step involving monooxygenases. nih.govmdpi.com Microbial consortia have been found to be particularly effective in degrading complex halogenated compounds. mdpi.comfrontiersin.orgnih.govmdpi.com

The sulphate group can be utilized by sulfate-reducing bacteria (SRB) under anaerobic conditions. nih.govnih.govwur.nlresearchgate.netyoutube.com These bacteria use sulphate as a terminal electron acceptor for the oxidation of organic compounds, reducing it to hydrogen sulfide (B99878). youtube.com

Table 2: Key Enzyme Classes in the Biotransformation of Related Compounds

| Enzyme Class | Function | Substrate Analogue | Reference |

| Amine Oxidase | Dealkylation of quaternary ammonium compounds | Benzalkonium chlorides | researchgate.net |

| Monooxygenases | Oxidative degradation and dealkylation | Quaternary ammonium compounds, Brominated flame retardants | researchgate.netnih.gov |

| Dioxygenases | Degradation of aromatic rings (if applicable) | Benzalkonium chlorides | researchgate.net |

| Amine Dehydrogenases | Cleavage of amine groups | Benzalkonium chlorides | researchgate.net |

| Phosphoric Triester Hydrolases | Hydrolysis of organophosphates (related biotransformation) | Organophosphorus compounds | nih.gov |

| Carboxylesterases | Hydrolysis of ester linkages (related biotransformation) | Organophosphorus compounds | nih.gov |

This table highlights enzyme classes involved in the degradation of compounds with similar functional groups to this compound.

Both aerobic and anaerobic conditions will influence the biotransformation of this compound.

Aerobic Biotransformation: Under aerobic conditions, the degradation of the quaternary ammonium portion is likely to be a primary process, carried out by bacteria such as Pseudomonas. asm.orgresearchgate.net This would involve oxidative dealkylation as described above. The dibrominated propyl chain could also undergo aerobic degradation, likely initiated by monooxygenases leading to debromination. nih.gov The ammonium released could be utilized by various microorganisms or undergo nitrification, the stepwise oxidation of ammonia (B1221849) to nitrate, a process carried out by nitrifying bacteria. iaea.orgwikipedia.org

Anaerobic Biotransformation: In anaerobic environments, the transformation pathways would differ significantly. The sulphate moiety would likely be reduced to sulfide by SRB, which can utilize a wide range of organic compounds as electron donors. nih.govnih.govwur.nlresearchgate.netyoutube.com The anaerobic degradation of the quaternary ammonium cation is less well understood than its aerobic counterpart. However, anaerobic ammonium oxidation (anammox), a process where ammonium is oxidized with nitrite (B80452) as the electron acceptor, is a known microbial process. nih.gov The anaerobic degradation of the dibrominated propyl chain would likely proceed through reductive dehalogenation, a process where the halogen atoms are removed and replaced by hydrogen. This is a common pathway for the anaerobic degradation of halogenated organic compounds. Studies on the anaerobic biotransformation of ammonium and sulphate have shown that these processes can occur synchronously, though the specific pathways can be complex and are not always simple serial reactions. nih.gov

Identification of Biotically Derived Metabolites

The investigation into the biotic transformation of this compound is informed by metabolic studies of structurally analogous brominated flame retardants, most notably tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP). Research on Tris-BP provides a foundational understanding of the metabolic pathways that are likely involved in the breakdown of the 2,3-dibromopropyl moiety, which is the core component of this compound.

Studies on the in vivo and in vitro metabolism of Tris-BP have consistently identified several key metabolites. These findings strongly suggest that similar biotransformation processes would apply to this compound. The primary metabolic reactions observed involve dealkylation, dehydrobromination, and oxidation. nih.gov

One of the principal metabolites identified in studies with Tris-BP is 2,3-dibromo-1-propanol (B41173) . nih.govnih.gov This metabolite is formed through the hydrolysis of the phosphate ester linkage in Tris-BP, and it is anticipated that a similar cleavage of the sulphate ester in this compound would yield the same alcohol. nih.gov The presence of 2,3-dibromo-1-propanol has been detected in the urine of animals exposed to Tris-BP, indicating its formation in vivo. nih.gov

Another significant metabolite resulting from the breakdown of Tris-BP is bis(2,3-dibromopropyl)phosphate (Bis-BP) . nih.govnih.gov This metabolite is a product of the dealkylation of one of the 2,3-dibromopropyl groups from the parent compound. nih.gov In the context of this compound, a parallel pathway is not directly applicable due to the single propyl chain. However, this highlights the susceptibility of the ester linkage to enzymatic cleavage.

Further metabolism of the 2,3-dibromopropyl structure has been shown to produce 2-bromoacrolein (B81055) . nih.govnih.gov This unsaturated aldehyde is formed through an oxidative process catalyzed by cytochrome P-450 enzymes, which also results in the liberation of bromide ions. nih.gov The formation of 2-bromoacrolein is considered a significant step in the bioactivation of these compounds. nih.govnih.gov

The table below summarizes the key biotically derived metabolites identified from studies on the analogous compound, tris(2,3-dibromopropyl) phosphate, which are presumed to be relevant to the metabolism of this compound.

| Metabolite Name | Parent Compound (from which identified) | Metabolic Pathway |

| 2,3-Dibromo-1-propanol | Tris(2,3-dibromopropyl) phosphate | Hydrolysis |

| Bis(2,3-dibromopropyl)phosphate | Tris(2,3-dibromopropyl) phosphate | Dealkylation |

| 2-Bromoacrolein | Tris(2,3-dibromopropyl) phosphate | Oxidation |

It is important to note that while these findings from Tris-BP provide a strong predictive framework for the metabolism of this compound, dedicated studies on the target compound are necessary for definitive identification of its unique metabolic profile.

Environmental Dynamics and Fate of Ammonium 2,3 Dibromopropyl Sulphate

Transport and Partitioning in Diverse Environmental Compartments

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For Ammonium (B1175870) 2,3-dibromopropyl sulphate, its journey through soil, water, and living organisms is a complex interplay of adsorption, exchange, and potential uptake.

Soil-Water Partitioning Behavior and Adsorption Coefficients

The partitioning of a chemical between soil and water is a critical factor in determining its mobility and bioavailability. This behavior is often described by the soil-water partition coefficient (Kd), which is influenced by soil properties like organic carbon content and the chemical's own characteristics. nih.govnj.gov For ionizable organic chemicals, the dissociation constant (pKa) and the octanol-water partition coefficient (Kow) of the neutral and ionic forms are key parameters in predicting their sorption to soil. researchgate.net

Generally, organic compounds with higher hydrophobicity tend to adsorb more strongly to soil organic matter. nih.gov Given the presence of bromine atoms, Ammonium 2,3-dibromopropyl sulphate is expected to exhibit some degree of hydrophobicity. The ammonium group, however, introduces a potential for ionic interactions, which can also influence its binding to soil particles. researchgate.netcopernicus.orgcopernicus.org The interplay between these factors would determine its specific adsorption coefficient in different soil types.

Table 1: Theoretical Factors Influencing Soil-Water Partitioning of this compound

| Factor | Influence on Adsorption | Rationale |

| Organic Carbon Content of Soil | Higher content generally increases adsorption. | Hydrophobic organic compounds tend to partition into the organic fraction of the soil. nih.gov |

| Clay Content and Type | Can increase adsorption through various mechanisms. | Clay minerals can have charged surfaces and large surface areas, providing sites for ionic and polar interactions. |

| Soil pH | Can influence the ionization state of the compound. | The charge of the molecule affects its interaction with charged soil particles. researchgate.net |

| Ionic Strength of Soil Water | Can affect electrostatic interactions. | Higher salt concentrations can either enhance or decrease adsorption depending on the specific interactions. |

Sediment-Water Exchange Dynamics and Burial Processes

In aquatic environments, sediments can act as both a sink and a source for persistent organic pollutants (POPs). frontiersin.orgmdpi.com Chemicals like this compound, if released into water bodies, would likely partition to suspended particles and eventually settle into the sediment. plos.orgnih.gov The dynamics of this exchange are influenced by factors such as water flow, particle size, and the chemical's affinity for sediment organic matter. researchgate.net

Over time, burial processes can sequester the compound in deeper sediment layers, effectively removing it from the biologically active zone. However, disturbances such as dredging or bioturbation (mixing by organisms) can re-suspend contaminated sediments, reintroducing the chemical into the water column.

Bioaccumulation Potential in Aquatic and Terrestrial Food Webs (Theoretical Frameworks)

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. For many halogenated organic compounds, there is a tendency to accumulate in the fatty tissues of organisms, a process known as biomagnification, where concentrations increase at higher trophic levels. nih.govnih.gov

Atmospheric Transport and Deposition Mechanisms of this compound

The atmosphere serves as a significant pathway for the long-range transport of persistent and semi-volatile organic compounds (SVOCs). unbc.canoaa.govnilu.comcopernicus.orgcopernicus.org

Volatilization Studies and Air-Water Exchange Models

The tendency of a chemical to move from water to air is described by its Henry's Law constant. researchgate.net For SVOCs like this compound, volatilization from water surfaces can be a significant transport mechanism. nih.govepa.govenvironmentalexpress.comfoobot.io The rate of this exchange is influenced by factors such as water and air temperature, wind speed, and the chemical's physical-chemical properties. researchgate.net While specific volatilization studies for this compound are not found, its semi-volatile nature suggests it has the potential to be transported in the atmosphere. digitellinc.com

Atmospheric Residence Time and Long-Range Transport Potential

Once in the atmosphere, the distance a pollutant can travel is determined by its atmospheric residence time—the average time it remains in the air before being removed by deposition (wet or dry) or chemical degradation. viu.cacopernicus.org Persistent compounds with longer residence times can be transported over vast distances, leading to their presence in remote ecosystems far from their original sources. unbc.canoaa.gov

The long-range transport potential of brominated flame retardants is well-documented. mdpi.commiljodirektoratet.no Given its chemical class, it is plausible that this compound could undergo long-range atmospheric transport, although its specific residence time would depend on its reactivity with atmospheric oxidants and its susceptibility to wet and dry deposition.

No Data Available for this compound

Despite a comprehensive search of available scientific literature and environmental data, no specific information was found regarding the environmental dynamics and fate of the chemical compound "this compound."

Searches for data on its persistence, environmental half-life, and degradation rates in both natural water systems and soil matrices did not yield any results for this specific substance. The scientific community has not published research on the abiotic or biotic decay of this compound.

Information is available for structurally related but distinct compounds such as Tris(2,3-dibromopropyl) isocyanurate, Tris(2,3-dibromopropyl) phosphate (B84403), and Ammonium sulphate. However, the environmental behavior, persistence, and degradation pathways of these compounds are not directly applicable to this compound due to differences in their chemical structures. For instance, while general information on alkyl sulphates exists, the presence and position of bromine atoms on the propyl chain of the requested compound would significantly influence its environmental characteristics.

Consequently, it is not possible to provide a scientifically accurate article on the environmental dynamics and fate of this compound as requested. The creation of data tables and detailed research findings would be speculative and without a factual basis.

There is no available data to populate a table of chemical compounds mentioned in the article.

Advanced Analytical Methodologies for Ammonium 2,3 Dibromopropyl Sulphate

Chromatographic Separation Techniques for Trace Analysis and Purity Assessment

Chromatographic techniques are fundamental in separating "Ammonium 2,3-dibromopropyl sulphate" from complex matrices and for evaluating its purity. The choice of technique is dictated by the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like "this compound". Method development would typically focus on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A hypothetical HPLC method for the analysis of "this compound" could be developed using a C18 column. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a suitable buffer to ensure good peak shape and retention. Detection could be achieved using a UV detector, although the compound lacks a strong chromophore, which may limit sensitivity. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), could provide better sensitivity.

Validation of the HPLC method would be crucial to ensure its reliability. Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of potential HPLC method parameters and validation acceptance criteria is presented in Table 1.

| Parameter | Suggested Condition/Criterion |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | ELSD or CAD |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | ≤ 5% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Table 1: Hypothetical HPLC Method Parameters and Validation Criteria for Ammonium (B1175870) 2,3-dibromopropyl sulphate. This table outlines a potential starting point for HPLC method development and the typical acceptance criteria for method validation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself is a salt and thus not amenable to direct GC analysis, this technique is highly relevant for the analysis of its potential volatile degradation products or after a suitable derivatization step. For instance, thermal degradation in the GC inlet could lead to the formation of 2,3-dibromopropanol or other volatile brominated species.

The analysis of brominated flame retardants by GC often faces challenges such as thermal decomposition of the analytes on the column. chromatographyonline.com Therefore, the use of a robust and inert GC column, such as a low-bleed (5%-phenyl)-methylpolysiloxane phase, is recommended. Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column. nih.gov

A potential GC method for the analysis of degradation products could involve a temperature-programmed separation to resolve a range of volatile compounds. A mass spectrometer (MS) is the preferred detector due to its high selectivity and ability to provide structural information for identification of unknown degradation products.

A method for the determination of 2,3-dibromopropanol, a potential degradation product, has been developed for air analysis, demonstrating the feasibility of GC for related compounds. acs.org This method utilizes a specific column and a gas-liquid chromatographic procedure to achieve a low detection limit. acs.org

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (hold 2 min) to 300 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | m/z 40-450 |

Table 2: Hypothetical GC-MS Method Parameters for the Analysis of Volatile Degradation Products of this compound. This table provides a potential GC-MS method that could be used to separate and identify volatile compounds that may arise from the degradation of the target analyte.

Ion Chromatography (IC) is the method of choice for the determination of the sulphate moiety of "this compound". This is particularly useful for assessing the purity of the compound with respect to inorganic sulphate or for quantifying the sulphate released upon degradation.

The analysis would typically involve an anion-exchange column to separate the sulphate from other anions present in the sample. A suppressed conductivity detector is commonly used to achieve high sensitivity and selectivity for ionic species. researchgate.netnih.gov The mobile phase is usually a carbonate-bicarbonate buffer or a hydroxide (B78521) eluent generated electrolytically. nih.gov

Methods for the analysis of alkyl sulphates and for the determination of sulphate in various matrices, including organic compounds and drug substances, have been well-established. chromatographyonline.comnih.gov These methods demonstrate the robustness and reliability of IC for sulphate quantification.

| Parameter | Suggested Condition |

| Column | Anion-exchange column (e.g., Dionex IonPac AS14A) |

| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 25 µL |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

Table 3: Hypothetical Ion Chromatography Method Parameters for Sulphate Analysis. This table outlines a typical IC method for the quantification of the sulphate anion, which is a key component of the "this compound" molecule.

Mass Spectrometric Identification and Quantification of this compound

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of "this compound". The choice of ionization technique is critical for obtaining meaningful mass spectra.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds. For "this compound," ESI-MS in negative ion mode would be expected to readily detect the [M-NH4]⁻ ion, which corresponds to the 2,3-dibromopropyl sulphate anion. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+2 peak for the molecular ion and any fragments containing bromine, aiding in its identification. savemyexams.comyoutube.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar and thermally stable compounds. wikipedia.org While ESI is likely the preferred method for the intact salt, APCI could be valuable for analyzing less polar degradation products or if the compound is introduced via a GC system. chromatographyonline.com APCI is known to produce strong molecular ions for many brominated compounds, which is beneficial for quantification. chromatographyonline.com

The choice between ESI and APCI would depend on the specific analytical goals and the sample matrix. For direct infusion or LC-MS analysis of the intact compound, ESI would be the primary choice. For GC-MS analysis of volatile degradation products, APCI could offer advantages in terms of ionization efficiency for certain analytes.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This provides a fragmentation "fingerprint" that is highly specific to the compound's structure.

For "this compound," an MS/MS experiment would typically start with the selection of the [M-NH4]⁻ precursor ion in the first mass analyzer. This ion would then be subjected to collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer.

The expected fragmentation pathways for the 2,3-dibromopropyl sulphate anion would likely involve the loss of the sulphate group (SO₃, 80 Da or HSO₄⁻, 97 Da) and fragmentation of the dibromopropyl chain. The presence of two bromine atoms would lead to characteristic isotopic patterns in the fragment ions, further confirming their identity. For example, the loss of a bromine atom would result in a fragment ion with a single bromine atom, exhibiting a less complex isotopic pattern. The fragmentation of brominated compounds in mass spectrometry is well-documented and can be used to predict and interpret the resulting spectra. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of "this compound". This technique provides highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the molecule.

In a typical HRMS analysis, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured with very high precision. For "this compound," this would involve determining the exact mass of the 2,3-dibromopropyl sulphate anion and the ammonium cation separately, or as an ion cluster. The high resolution of the instrument allows for the differentiation between ions of very similar nominal mass, a critical capability for confirming the presence of bromine isotopes (79Br and 81Br) in their characteristic isotopic pattern.

The accurate mass measurement is then used to calculate the elemental formula. By comparing the experimentally determined mass to the theoretical masses of potential chemical formulas, the most likely elemental composition can be established. This is particularly crucial for distinguishing "this compound" from other compounds that may have the same nominal mass but different elemental compositions. Recent studies have demonstrated the power of HRMS in identifying novel brominated flame retardants in environmental samples, highlighting its utility for characterizing complex brominated compounds. nih.gov

Table 1: Theoretical HRMS Data for the Ions of this compound

| Ion | Chemical Formula | Monoisotopic Mass (Da) |

| 2,3-dibromopropyl sulphate anion | C₃H₅Br₂O₄S⁻ | 306.8201 |

| Ammonium cation | NH₄⁺ | 18.0338 |

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br).

Spectroscopic Characterization Techniques for Molecular Structure Research

Spectroscopic techniques are fundamental to elucidating the detailed molecular structure of "this compound." By probing the interactions of the molecule with electromagnetic radiation, these methods provide information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the molecule in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. vscht.cz For "this compound," both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. We would expect to see distinct signals for the protons on the propyl chain and for the ammonium protons. The chemical shifts of the methine (CH) and methylene (B1212753) (CH₂) protons on the propyl chain would be influenced by the adjacent bromine and sulphate groups. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would indicate the number of neighboring protons, allowing for the elucidation of the connectivity of the carbon backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the 2,3-dibromopropyl group in this compound

| Position | ¹H Chemical Shift (ppm) - Predicted | ¹³C Chemical Shift (ppm) - Predicted |

| C1-H₂ | ~4.2 - 4.5 | ~65 - 70 |

| C2-H | ~4.0 - 4.3 | ~45 - 50 |

| C3-H₂ | ~3.8 - 4.1 | ~30 - 35 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The ammonium protons would likely appear as a broad singlet, with its chemical shift being concentration and temperature dependent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification.

For "this compound," the IR and Raman spectra would be expected to show characteristic absorption bands for the ammonium (NH₄⁺) cation, the sulphate (SO₄²⁻) anion, and the C-H, C-C, C-Br, and C-O bonds of the 2,3-dibromopropyl group.

The ammonium ion exhibits characteristic N-H stretching and bending vibrations. mdpi.com The sulphate ion has strong, characteristic stretching and bending vibrations. researchgate.netresearchgate.net The presence of both of these would be a key indicator of the compound's identity. The C-H stretching and bending vibrations from the propyl chain would also be present. The C-Br stretching vibrations typically appear in the lower frequency region of the IR spectrum. The analysis of related ammonium sulphate compounds by IR and Raman spectroscopy has been reported, providing a basis for the interpretation of the spectra of "this compound". researchgate.netnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3300 - 3000 | 3300 - 3000 |

| N-H (Ammonium) | Bending | ~1430 | ~1430 |

| S=O (Sulphate) | Asymmetric Stretch | ~1200 | Weak |

| S=O (Sulphate) | Symmetric Stretch | Weak | ~980 (Strong) |

| C-H (Alkyl) | Stretching | 2960 - 2850 | 2960 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1350 | 1470 - 1350 |

| C-O | Stretching | 1150 - 1050 | 1150 - 1050 |

| C-Br | Stretching | 650 - 550 | 650 - 550 |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies

The resulting crystal structure would reveal the packing of the ammonium cations and the 2,3-dibromopropyl sulphate anions in the crystal lattice, as well as any intermolecular interactions such as hydrogen bonding between the ammonium protons and the oxygen atoms of the sulphate group.

Furthermore, XRD is crucial for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have different physical properties. Powder XRD could be used to identify the specific crystalline form of a bulk sample of "this compound" and to detect the presence of any polymorphic impurities. The study of polymorphism is important in various fields, including pharmaceuticals and materials science. researchgate.netrsc.org While specific XRD data for "this compound" is not available, the technique has been widely applied to characterize other ammonium sulphate salts. researchgate.netresearchgate.net

Table 4: Hypothetical Crystal Data for a Polymorph of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1299.8 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the type of information that would be obtained from a single-crystal XRD study.

Theoretical and Computational Investigations of Ammonium 2,3 Dibromopropyl Sulphate

Quantum Chemical Characterization of Molecular Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of a molecule. These computational techniques provide insights into the electronic structure, geometry, and reactivity, which are crucial for understanding the behavior of chemical compounds.

The electronic structure of a molecule dictates its physical and chemical properties. Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to understand charge distribution and bonding interactions. For the tetramethylammonium (B1211777) (TMA) cation, a simple quaternary ammonium (B1175870) compound, calculations reveal a significant charge distribution across the molecule. nih.gov

In the TMA cation, the central nitrogen atom, despite its positive formal charge, exhibits a negative Natural Population Analysis (NPA) charge of -0.344. nih.gov The adjacent carbon atoms are even more negatively charged at -0.475 each. nih.gov The positive charge of the cation is primarily distributed among the twelve hydrogen atoms, each carrying a charge of approximately +0.270. nih.gov This distribution, where the positive charge resides on the exterior of the ion, is a result of polarization through the sigma-bonded framework. acs.org The molecular electrostatic potential (MEP) map of the TMA cation shows the most positive regions centered on the outer faces of the methyl groups, which influences how the cation interacts with anions and its surrounding environment. nih.gov

These computational findings highlight that electrostatic interactions are key for onium-anion and onium-neutral molecule interactions. rsc.org The electronic structure, specifically the charge distribution, underpins the wide variety of applications for this class of compounds. rsc.org

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the TMA cation, the optimized geometry shows the four methyl groups arranged tetrahedrally around the central nitrogen atom, consistent with sp³ hybridization. nih.gov The hydrogen atoms of each methyl group are also arranged tetrahedrally. nih.gov

A detailed computational study of the tetramethylammonium cation interacting with halide ions provides insights into its geometry. nih.gov The optimized structures reveal specific bond lengths and angles that characterize the cation's shape and size. These parameters are crucial for understanding how the molecule will pack in a crystal lattice and interact with other molecules. The diameter of the TMA ion has been estimated to be approximately 0.6 nm from molecular models, and more precise measurements give an ionic radius of 0.322 nm. wikipedia.org

Table 1: Selected Optimized Geometrical Parameters for the Tetramethylammonium Cation This table is illustrative and based on typical values found in computational studies of the tetramethylammonium cation.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For quaternary ammonium cations like TMA, the HOMO and LUMO are generally localized on different parts of the molecule. The analysis of HOMO, LUMO, and neighboring molecular orbitals reveals that they are often fully localized on one of the two molecules forming a complex, indicating that effective orbital overlap is not always achieved in adduct formation. researchgate.net In computational studies of onium cations, a range of calculated electronic structure properties, including orbital energies, have been used to predict their impact on electrochemical performance. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical values for a quaternary ammonium cation to illustrate the concept.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reactions, including their synthesis and degradation pathways. By modeling these pathways, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction mechanisms and kinetics.

The synthesis of quaternary ammonium salts typically involves the alkylation of a tertiary amine. For instance, tetramethylammonium is commonly prepared by the reaction of trimethylamine (B31210) with a methyl halide. wikipedia.org While specific computational studies on the synthesis pathway of Ammonium 2,3-dibromopropyl sulphate are not available, the general approach would involve modeling the nucleophilic substitution reaction between the corresponding tertiary amine and 2,3-dibromopropyl sulphate.

Such a study would calculate the energies of the reactants, products, and the transition state connecting them. This would allow for the determination of the activation energy, providing insight into the reaction rate. The influence of solvents can also be incorporated into these models to better reflect experimental conditions.

Quaternary ammonium compounds (QACs) can undergo degradation through various mechanisms, including hydrolysis and photolysis. researchgate.net Computational modeling is instrumental in elucidating these degradation pathways.

Hydrolysis: The hydrolysis of ammonium ions has been the subject of theoretical studies, particularly in aqueous environments. cambridge.org The process involves the interaction of the ammonium cation with water, which can lead to the formation of an alcohol and a tertiary amine. For a compound like this compound, computational models would investigate the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbon atoms adjacent to the nitrogen or the sulphate group. Density Functional Theory (DFT) calculations and ab initio molecular dynamics (MD) simulations can be used to study the chemical stability and degradation mechanisms of such compounds. mdpi.com These models can track changes in bond distances and identify the transition states for reactions like SN2 substitution. mdpi.com

Photolysis: The photochemical fate of QACs is another important degradation pathway. researchgate.net Computational analysis can predict the degradation pathways by examining the electronic excited states of the molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the absorption spectra and identify the electronic transitions that can lead to photochemical reactions. These studies can help in estimating the photochemical half-lives of these compounds in the environment. researchgate.net

Table 3: Chemical Compounds Mentioned

Prediction of Spectroscopic Signatures

Computational quantum chemistry enables the prediction of various spectroscopic properties, offering a theoretical fingerprint of a molecule. For this compound, these predictions are crucial for its potential identification and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly Density Functional Theory (DFT), have become standard tools for the accurate prediction of NMR chemical shifts. nih.govescholarship.org

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach. nih.govnyu.edu The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the 2,3-dibromopropyl sulphate anion and the ammonium cation in a simulated solvent environment.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). acs.orgmdpi.com

NMR Calculation: Performing single-point NMR calculations on the optimized geometries using a higher-level basis set (e.g., 6-311+G(2d,p)) to compute the isotropic shielding values. mdpi.com

Data Analysis: Averaging the shielding values based on the Boltzmann population of each conformer and converting them to chemical shifts using a reference standard like Tetramethylsilane (TMS).

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data for structural verification. The presence of bromine atoms is expected to significantly influence the chemical shifts of adjacent protons and carbons due to their electronegativity and steric effects.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the 2,3-dibromopropyl sulphate anion, calculated using DFT methods.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH₂-O) | ~65-75 | ~4.0-4.5 |

| C2 (CH-Br) | ~50-60 | ~4.5-5.0 |

| C3 (CH₂-Br) | ~35-45 | ~3.8-4.3 |

Note: These are hypothetical values based on computational principles for similar organobromine compounds. Actual values may vary.

Vibrational Frequency Calculations for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Computational methods can predict the vibrational frequencies and intensities, providing a theoretical vibrational spectrum. researchgate.netnih.gov The calculation process typically involves:

Geometry Optimization: Optimizing the molecular geometry to a stationary point on the potential energy surface.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes. openmopac.net

Spectral Analysis: Visualizing the normal modes to assign them to specific molecular motions (e.g., stretching, bending). The calculated IR intensities and Raman activities help in predicting the appearance of the spectra. s-a-s.orgnih.gov

For this compound, the vibrational spectrum will be a combination of the modes from the ammonium cation, the 2,3-dibromopropyl sulphate anion, and any interactions between them. Key vibrational modes would include N-H stretching from the ammonium ion, C-H stretching and bending from the propyl chain, S-O and C-O stretching from the sulphate group, and C-Br stretching.

The following table outlines the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Stretch | Ammonium (NH₄⁺) | 3300-3000 | Strong / Medium |

| C-H Stretch | Alkyl (CH, CH₂) | 3000-2850 | Medium / Strong |

| S=O Stretch | Sulphate (SO₄²⁻) | 1250-1150 | Strong / Weak |

| C-O Stretch | Sulphate ester | 1050-950 | Strong / Medium |

| C-Br Stretch | Bromopropyl | 700-500 | Medium / Strong |

Note: These are generalized frequency ranges for the specified functional groups.

Environmental Behavior Prediction via Molecular Modeling

Molecular modeling techniques are instrumental in predicting the environmental fate and transport of chemical compounds. For this compound, these predictions can help in assessing its potential for bioaccumulation and persistence in the environment.

Prediction of Partition Coefficients (Log KOW, Log KOC)

The octanol-water partition coefficient (Log KOW) and the organic carbon-water (B12546825) partition coefficient (Log KOC) are key parameters that describe a chemical's partitioning behavior between lipids and water, and between soil/sediment organic carbon and water, respectively. researchgate.netyoutube.com High Log KOW values suggest a tendency to bioaccumulate, while Log KOC values are crucial for predicting mobility in soil and sediment.

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict these coefficients. cadaster.eunih.gov These models are built on datasets of compounds with known partition coefficients and use molecular descriptors (e.g., molecular weight, surface area, electronic properties) to establish a predictive relationship. For a novel compound like this compound, its molecular structure would be used to calculate these descriptors, which are then fed into the QSPR model to estimate Log KOW and Log KOC. The degree of bromination is known to play a significant role in these values. nih.gov

The following table presents hypothetical predicted partition coefficients for this compound based on QSPR modeling principles for similar halogenated compounds.

| Parameter | Predicted Value | Implication |

| Log KOW | 2.5 - 3.5 | Moderate potential for bioaccumulation |

| Log KOC | 3.0 - 4.0 | Moderate to low mobility in soil |

Note: These values are estimates based on the expected properties of a brominated organic sulphate.

Simulation of Sorption and Desorption Processes

The sorption and desorption of a chemical to soil and sediment are complex processes that influence its environmental concentration and availability. dntb.gov.ua Molecular dynamics (MD) simulations can provide a detailed, atomistic view of these processes. princeton.eduprinceton.edu

An MD simulation of this compound interacting with a model soil surface (e.g., a clay mineral or a humic substance model) would involve:

System Setup: Creating a simulation box containing the solute (this compound), the sorbent (soil model), and a solvent (water).

Simulation: Running the simulation for a sufficient time to allow the system to equilibrate and to observe sorption or desorption events.

Analysis: Calculating properties such as the free energy of adsorption, the orientation of the molecule on the surface, and the rate of sorption/desorption. acs.orgascelibrary.org

Research Applications of Ammonium 2,3 Dibromopropyl Sulphate As a Chemical Intermediate

Synthesis of Advanced Pesticide Active Ingredients and Agrochemical Research

While there is no specific information linking Ammonium (B1175870) 2,3-dibromopropyl sulphate to the synthesis of pesticide active ingredients, chemical intermediates containing bromine and an ammonium sulphate group have theoretical potential in agrochemical research. Brominated compounds are sometimes used as precursors in the synthesis of certain classes of pesticides. echemi.com The ammonium sulphate moiety could influence solubility and uptake by plants. researchgate.netmdpi.com For instance, ammonium sulphate is known to be used as an adjuvant to enhance the efficacy of some herbicides. google.comresearchgate.net However, no specific synthesis routes or research findings for pesticides derived from Ammonium 2,3-dibromopropyl sulphate have been documented.

Derivatization for Novel Pharmaceutical Compounds and Drug Discovery Research

Quaternary ammonium compounds (QACs) as a broad class are known to exhibit diverse biological activities and are a subject of interest in drug discovery. mdpi.com They are investigated for antimicrobial, anticancer, and other therapeutic properties. nih.govnih.gov The dibromopropyl structure within this compound could serve as a reactive handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships. Despite this general potential, there are no specific studies or published research that detail the derivatization of this compound for the development of novel pharmaceutical compounds.

Development of Specialized Surfactants with Tailored Properties for Scientific Applications

Ammonium sulphate derivatives are a common feature in surfactant chemistry. mdpi.commdpi.com The structure of this compound, with its potential for both hydrophilic (ammonium sulphate) and hydrophobic (dibromopropyl) characteristics, suggests it could be explored as a precursor for specialized surfactants. The bromine atoms could also be substituted to introduce other functionalities, thereby tailoring the surfactant's properties for specific scientific applications like emulsification or dispersion. researchgate.netresearchgate.net At present, there is no available literature detailing the synthesis or properties of surfactants derived from this specific compound.

Precursor for Polymer Monomers and Functional Materials Research

Brominated compounds can be used in the synthesis of flame-retardant polymers and other functional materials. nih.govnih.gov Theoretically, the vinyl groups that could be formed from the dibromopropyl moiety of this compound could allow it to act as a monomer or a cross-linking agent in polymerization reactions. The presence of the ammonium sulphate group could impart specific properties such as hydrophilicity or antistatic characteristics to the resulting polymer. Nevertheless, there is no documented research on the use of this compound as a precursor for polymer monomers or in functional materials science.

Role in the Synthesis of Emerging Antifungal Agents for Pharmaceutical and Agricultural Sciences

Quaternary ammonium compounds are well-known for their antimicrobial and antifungal properties. nih.gov The development of novel antifungal agents is an active area of research, with various heterocyclic and quaternary ammonium structures being investigated. mdpi.comresearchgate.netnih.gov The chemical structure of this compound could potentially be modified to create new antifungal candidates. However, there are no specific studies that report the synthesis or evaluation of antifungal agents derived from this compound in either pharmaceutical or agricultural contexts.

Emerging Research Frontiers and Future Perspectives for Ammonium 2,3 Dibromopropyl Sulphate

Development of Integrated Remediation Strategies for Potential Environmental Contamination

The presence of halogenated organic compounds in the environment is a significant concern due to their persistence and potential toxicity. nih.govresearchgate.net Research into remediation strategies for compounds analogous to Ammonium (B1175870) 2,3-dibromopropyl sulphate offers a roadmap for addressing potential contamination.

Bioremediation Approaches:

Microbial degradation is a promising and environmentally friendly approach for the remediation of halogenated compounds. nih.govnih.gov The primary mechanism often involves reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. youtube.com This process can be carried out by various microorganisms under anaerobic conditions. nih.gov While specific microbes capable of degrading Ammonium 2,3-dibromopropyl sulphate have not been extensively documented, research on other brominated flame retardants suggests that consortia of different bacterial strains may be more effective than single strains in breaking down these complex molecules. mdpi.com Future research will likely focus on identifying and isolating microbial communities from contaminated sites that demonstrate the ability to metabolize this specific compound.

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes are another key area of research for the degradation of persistent organic pollutants. Sulfate (B86663) radical-based AOPs, in particular, have shown effectiveness in breaking down brominated compounds. acs.org These processes generate highly reactive sulfate radicals that can oxidize and break down complex organic molecules into simpler, less harmful substances. acs.org However, the formation of brominated disinfection byproducts (Br-DBPs) during these processes is a potential concern that requires further investigation. acs.orgacs.org

Integrated strategies that combine bioremediation with AOPs could offer a more robust solution. For instance, AOPs could be used as a pre-treatment to break down the parent compound into more biodegradable intermediates, which can then be completely mineralized by microorganisms.

Table 1: Potential Remediation Strategies for this compound

| Remediation Strategy | Principle | Potential Advantages | Research Focus |

| Bioremediation | Utilization of microorganisms to degrade the compound. nih.govnih.gov | Environmentally friendly, potentially lower cost. | Isolation and engineering of specific microbial strains. nih.govmdpi.com |

| Advanced Oxidation | Generation of highly reactive radicals to oxidize the compound. acs.org | Rapid degradation of persistent compounds. acs.org | Optimization of process conditions to minimize byproduct formation. acs.orgepfl.ch |

| Integrated Systems | Combination of different remediation techniques. | Enhanced degradation efficiency and completeness. | Synergistic effects between AOPs and bioremediation. |

Comprehensive Lifecycle Assessment and Sustainable Production Methods Research

A comprehensive lifecycle assessment (LCA) is crucial for understanding the full environmental footprint of a chemical, from raw material extraction to end-of-life disposal. semanticscholar.orgicca-chem.orgwbcsd.org For this compound, a cradle-to-grave LCA would quantify resource consumption, energy usage, and emissions at each stage of its life. semanticscholar.org Such an assessment would identify environmental hotspots and guide the development of more sustainable production methods.

Sustainable Production:

Research into "green" and sustainable halogenation processes is gaining traction. rsc.org Traditional methods for producing halogenated compounds often use hazardous reagents and generate significant waste. rsc.org Future research could explore alternative, more sustainable synthetic routes for this compound. This includes the use of safer halogenating agents and the development of catalytic processes that are more atom-economical and generate less waste. rsc.org For example, the use of halide salts as halogenating agents in oxidative processes is a promising area of investigation. rsc.org

Table 2: Key Stages in the Lifecycle of this compound for LCA

| Lifecycle Stage | Key Considerations | Data Requirements |

| Raw Material Extraction | Source and extraction methods of precursors. | Energy and resource inputs, waste generation. |

| Chemical Synthesis | Reaction efficiency, solvent use, energy consumption. | Yields, byproducts, catalyst lifecycle. |

| Use Phase | Application efficiency, potential for release into the environment. | Environmental fate and transport data. cdc.govepa.gov |

| End-of-Life | Disposal methods, potential for recycling or degradation. | Degradation products, long-term environmental impact. |

Interdisciplinary Research with Material Science, Environmental Engineering, and Synthetic Biology

Addressing the challenges posed by compounds like this compound requires a multidisciplinary approach that integrates expertise from material science, environmental engineering, and synthetic biology.

Material Science:

Material scientists can contribute to the development of novel materials for the capture and controlled release of this compound in specific applications. Furthermore, research into the interactions between this compound and various materials can inform the design of safer products and waste management strategies.

Environmental Engineering: